molecular formula C6H9N3O B2701221 [1-(Triazol-2-yl)cyclopropyl]methanol CAS No. 2470438-77-6

[1-(Triazol-2-yl)cyclopropyl]methanol

Cat. No.: B2701221
CAS No.: 2470438-77-6
M. Wt: 139.158
InChI Key: SFXOQXVAWKRDTG-UHFFFAOYSA-N
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Description

[1-(Triazol-2-yl)cyclopropyl]methanol is a chemical compound that features a cyclopropyl group attached to a methanol moiety, with a triazole ring as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Triazol-2-yl)cyclopropyl]methanol typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring. The cyclopropylmethanol moiety can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the CuAAC reaction, optimized for high yield and purity. The process would include careful control of reaction conditions such as temperature, solvent, and catalyst concentration to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

[1-(Triazol-2-yl)cyclopropyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) as a catalyst.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, [1-(Triazol-2-yl)cyclopropyl]methanol serves as a building block for the construction of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its triazole ring, which is known for its biological activity. Triazole-containing compounds are often explored for their antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [1-(Triazol-2-yl)cyclopropyl]methanol in biological systems involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, triazole-containing compounds are known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanol
  • **1-(2H-1,2,4-triazol-2-yl)cyclopropyl]methanol

Uniqueness

[1-(Triazol-2-yl)cyclopropyl]methanol is unique due to its specific substitution pattern and the presence of both a cyclopropyl group and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-(triazol-2-yl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-5-6(1-2-6)9-7-3-4-8-9/h3-4,10H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXOQXVAWKRDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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